molecular formula C22H25N5O B13502628 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine

5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine

Cat. No.: B13502628
M. Wt: 375.5 g/mol
InChI Key: UZDMRIHKSWTKQD-UHFFFAOYSA-N
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Description

5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the phenoxyphenyl group: This step involves the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the pyrimidine ring.

    Attachment of the piperidin-4-ylmethyl group: This is usually done through a reductive amination reaction, where the piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyrimidine derivatives.

Scientific Research Applications

5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-2,6-diamine
  • 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-2,4-diamine

Uniqueness

5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which can lead to distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

5-(4-phenoxyphenyl)-4-N-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C22H25N5O/c23-21-20(22(27-15-26-21)25-14-16-10-12-24-13-11-16)17-6-8-19(9-7-17)28-18-4-2-1-3-5-18/h1-9,15-16,24H,10-14H2,(H3,23,25,26,27)

InChI Key

UZDMRIHKSWTKQD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N

Origin of Product

United States

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